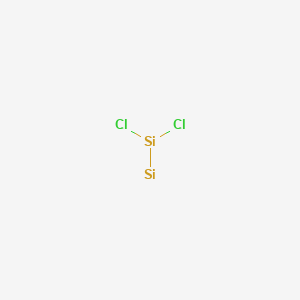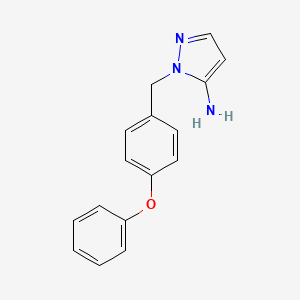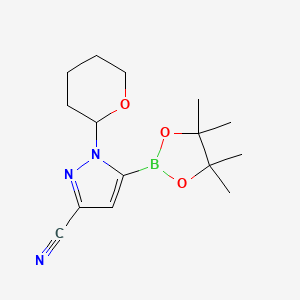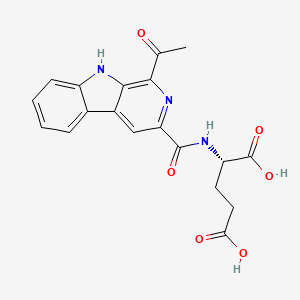
Dichotomine H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichotomine H is a β-carboline alkaloid derived from the plant Stellaria dichotoma L. It is known for its significant antiallergic activity . This compound belongs to the class of natural products and is primarily extracted from the roots of Stellaria dichotoma, a plant commonly used in traditional Chinese medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dichotomine H involves the extraction from Stellaria dichotoma L. The process typically includes the following steps:
Collection and Drying: The roots of Stellaria dichotoma are collected and dried.
Extraction: The dried roots are subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Dichotomine H undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the β-carboline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities .
Scientific Research Applications
Dichotomine H has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying β-carboline alkaloids.
Biology: Investigated for its antiallergic and anti-inflammatory properties.
Medicine: Potential therapeutic agent for allergic reactions and inflammation.
Industry: Used in the development of new pharmaceuticals and natural product-based therapies.
Mechanism of Action
Dichotomine H exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with specific receptors and enzymes involved in allergic and inflammatory responses.
Pathways Involved: The compound modulates signaling pathways such as the TLR4/MyD88-mTOR pathway, which plays a crucial role in immune responses.
Comparison with Similar Compounds
Similar Compounds
Dichotomine B: Another β-carboline alkaloid with anti-inflammatory properties.
Dichotomine F: Known for its anti-anxiety effects.
Dichotomine I: Exhibits similar biological activities but with different potency.
Uniqueness of Dichotomine H
This compound is unique due to its significant antiallergic activity, making it a promising candidate for developing new antiallergic therapies .
Properties
Molecular Formula |
C19H17N3O6 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2S)-2-[(1-acetyl-9H-pyrido[3,4-b]indole-3-carbonyl)amino]pentanedioic acid |
InChI |
InChI=1S/C19H17N3O6/c1-9(23)16-17-11(10-4-2-3-5-12(10)20-17)8-14(21-16)18(26)22-13(19(27)28)6-7-15(24)25/h2-5,8,13,20H,6-7H2,1H3,(H,22,26)(H,24,25)(H,27,28)/t13-/m0/s1 |
InChI Key |
XTDUOMJVJSREHT-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)C1=C2C(=CC(=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C3=CC=CC=C3N2 |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)

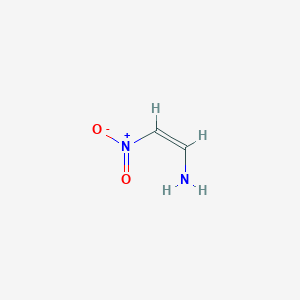

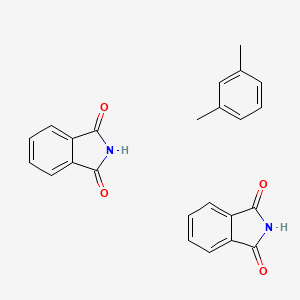
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
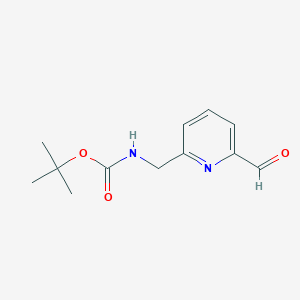

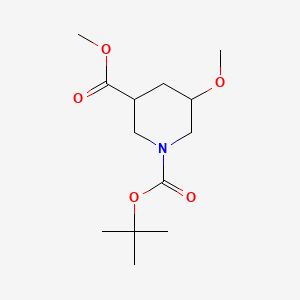
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
